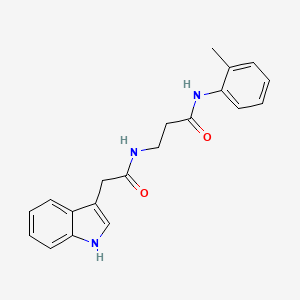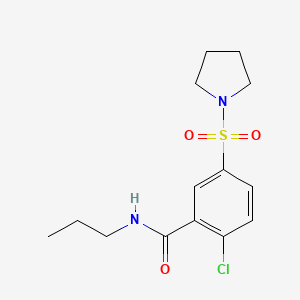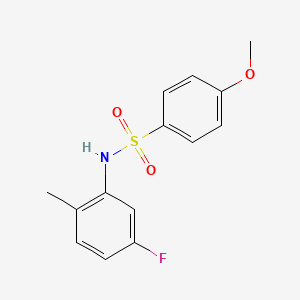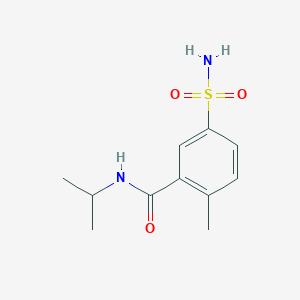
N~3~-(1H-indol-3-ylacetyl)-N~1~-(2-methylphenyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N~3~-(1H-indol-3-ylacetyl)-N~1~-(2-methylphenyl)-beta-alaninamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The acetyl group attached to the indole suggests it might have been derived from indole-3-acetic acid, a common plant hormone . The molecule also contains a beta-alaninamide group, which could suggest potential bioactivity.
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The indole group is aromatic and may participate in pi stacking interactions. The acetyl group is a common activating group that could make the molecule more reactive. The beta-alaninamide group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds containing these functional groups can undergo a variety of reactions. For example, the acetyl group could be hydrolyzed to give the corresponding alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-6-2-4-8-17(14)23-19(24)10-11-21-20(25)12-15-13-22-18-9-5-3-7-16(15)18/h2-9,13,22H,10-12H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKWGVOJOVQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)

![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)

![2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)

![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)